molecular formula C8H10BrNO2S B13476648 Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate

Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate

Cat. No.: B13476648
M. Wt: 264.14 g/mol
InChI Key: AXIRWKQFUUXEIK-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate is a compound that belongs to the class of organic compounds known as thiophenes. Thiophenes are heterocyclic compounds containing a five-membered ring with one sulfur atom. This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and an amino group at the 3-position of the propanoate chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated thiophene under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(5-chlorothiophen-2-yl)propanoate
  • Methyl 3-amino-3-(5-fluorothiophen-2-yl)propanoate
  • Methyl 3-amino-3-(5-iodothiophen-2-yl)propanoate

Uniqueness

Methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This makes the compound particularly interesting for research in fields such as medicinal chemistry and material science .

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

methyl 3-amino-3-(5-bromothiophen-2-yl)propanoate

InChI

InChI=1S/C8H10BrNO2S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3

InChI Key

AXIRWKQFUUXEIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(S1)Br)N

Origin of Product

United States

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